N-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide -

N-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide

Catalog Number: EVT-4887672
CAS Number:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(1,3-Benzodioxol-5-yl)-1-(4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)methanimine []

Compound Description: This compound features a 1,3-benzodioxole ring system linked to a methanimine group. The methanimine is further connected to a phenyl ring substituted with a 1H-1,2,3-triazole ring. The crystal structure reveals a shallow envelope conformation for the dioxole ring and intermolecular hydrogen bonding within the crystal lattice [].

N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide []

Compound Description: This compound is an analogue of capsaicin, featuring a 1,3-benzodioxole ring replacing the 2-methoxyphenol moiety found in capsaicin []. It also possesses a benzamide group with a 4-methyl substitution. This compound's crystal structure demonstrates an envelope conformation for the dioxole ring and intermolecular hydrogen bonding, contributing to a zigzag supramolecular chain arrangement [].

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide []

Compound Description: Similar to the previous compound, this molecule is also a capsaicin analogue. It features a 1,3-benzodioxole ring substituting the 2-methoxyphenol moiety and a benzenesulfonamide group replacing the aliphatic amide chain found in capsaicin []. The crystal structure reveals intermolecular interactions, including C–H⋯O, N—H⋯O, and C—H⋯π interactions, leading to supramolecular layer formation [].

1-(1,3-Benzodioxol-5-yl)-2-butanamine []

Compound Description: This compound is an α-ethyl phenethylamine derivative and a potential therapeutic agent []. It serves as a precursor to both its enantiomers and its N-methyl derivatives, some of which have been studied for their psychoactive effects [].

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide []

Compound Description: This compound is an amuvatinib derivative identified as a potential antineoplastic agent []. It exhibits selective toxicity towards glucose-starved tumor cells, suggesting a potential therapeutic strategy in oncology []. This compound disrupts mitochondrial membrane potential, which is crucial for the survival of glucose-starved cells [].

(E)-N′-(1,3-Benzodioxol-5-ylmethylene)nicotinohydrazide monohydrate []

Compound Description: This compound features a 1,3-benzodioxole ring system connected to a nicotinohydrazide moiety via a methylene bridge []. Extensive intermolecular hydrogen bonding involving N—H⋯O, O—H⋯O, O—H⋯N and weak C—H⋯O interactions are observed in its crystal structure [].

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100) []

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor with potential applications in cancer treatment []. This compound exhibits good in vitro and in vivo profiles, along with favorable pharmacokinetic properties, making it a promising candidate for clinical development [].

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride] []

Compound Description: SSR240612 is a potent and orally active non-peptide bradykinin B1 receptor antagonist []. Its pharmacological properties include inhibiting bradykinin binding to B1 receptors and antagonizing bradykinin-induced physiological responses in various models [].

(E)-N′-(1,3-Benzodioxol-5-ylmethylene)isonicotinohydrazide []

Compound Description: This compound is characterized by its nearly planar structure, with a 1,3-benzodioxole ring connected to isonicotinohydrazide through a methylene bridge []. Its crystal structure is stabilized by intermolecular N—H⋯N and C—H⋯N hydrogen bonds [].

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one []

Compound Description: This compound exhibits antimicrobial activity against various bacterial and fungal strains, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger []. Its structure is characterized by a pyrimidinone ring functionalized with a 1,3-benzodioxol-5-ylmethyl group and a morpholine-containing side chain [].

4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile []

Compound Description: This compound contains a 1,3-benzodioxole ring system attached to a tetrahydrobenzo[h]quinoline core, which adopts a buckled conformation []. The benzodioxole ring is oriented away from the pyridine ring to minimize steric hindrance with the cyanide substituent [].

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide []

Compound Description: This compound is an amide chalcone derivative with potential biological activities []. It contains a 1,3-benzodioxole ring system connected to a phenylprop-2-enamide moiety [].

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile []

Compound Description: This compound features a 1,3-benzodioxole ring system linked to a dihydrophenanthrene core with amino and dicarbonitrile substituents []. The molecule exhibits significant deviations from planarity, with the amino-benzene ring twisted relative to the benzodioxole and dihydronaphthalene moieties [].

2-(1,3-benzodioxol-5-yloxy)-N'- [substituted]-acetohydrazides []

Compound Description: This series of compounds, designed through molecular hybridization, exhibit anticonvulsant activity, particularly against partial seizures []. They demonstrate favorable binding affinity with various molecular targets associated with epilepsy, including GABAA receptors, glutamate receptors, and the Na+/H+ exchanger [].

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide []

Compound Description: This compound is a potential antifungal agent characterized by a 1,3-benzodioxole ring linked to an imidazole-containing hydrazone derivative []. The (E)-configuration of the imine moiety is confirmed by single crystal X-ray analysis [].

N-(6-allyl-1,3-benzodioxol-5-yl)-N-(tert-butoxycarbonyl)valynamide (Sf-Val) []

Compound Description: Sf-Val is a potent antitumor agent that incorporates the safrole synthon, known for its DNA-binding properties []. The compound exhibits significant tumor growth inhibition and is currently being investigated for its ability to stimulate interferon-γ and nitric oxide production, indicating potential immunomodulatory effects [].

1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE) []

Compound Description: tBuONE, also known as tertylone or MDPT, belongs to the synthetic cathinone class, known for their psychoactive effects []. Its structure closely resembles that of other cathinones, with a 1,3-benzodioxole ring attached to a substituted propanone chain [].

2‐[(1,3‐Benzodioxol‐5‐yl)­methyl­ene]‐6,7‐di­hydro‐5H‐thia­zolo­[3,2‐a]­pyrimidin‐3‐one []

Compound Description: This compound features a thiazolo[3,2-a]pyrimidinone core linked to a 1,3-benzodioxole moiety via a methylene bridge []. The thiazoline and dihydropyrimidine rings exhibit planar and sofa conformations, respectively [].

(E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol‐2‐amine []

Compound Description: This compound is a potential fungicidal agent that features a 1,3-benzodioxole ring system connected to a thiazole ring through a methylene bridge. The thiazole ring is further substituted with a chlorophenyl group and a 1,2,4-triazole ring [].

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one []

Compound Description: These two compounds are structurally similar, with both featuring a 1,3-benzodioxole ring linked to a prop-2-en-1-one moiety. The key difference lies in the substitution on the phenyl ring attached to the prop-2-en-1-one, where one compound has a 3,4,5-trimethoxy substitution, and the other has a 4-(N,N-dimethylamino) substitution []. These compounds have been studied for their supramolecular structures, with the former exhibiting pi-pi stacking and the latter forming hydrogen-bonded tetramers [].

2′-(1,3-Benzodioxol-5-ylmethyl­ene)-2-methoxy­benzohydrazide []

Compound Description: This compound is characterized by its nearly planar structure, consisting of a 1,3-benzodioxole ring connected to a methoxybenzohydrazide moiety via a methylene bridge []. An intramolecular N—H⋯O hydrogen bond stabilizes the molecular structure [].

Relevance: Similar to compounds [] and [], this compound shares the 1,3-benzodioxole and methylene linker groups with N-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide. The presence of a methoxybenzohydrazide group in this compound, as opposed to the cyclobutanecarboxamide in the target compound, suggests potential modifications for altering the compound's physicochemical properties and potential biological activity.

2′-(1,3-Benzodioxol-5-ylmethyl­ene)furan-2-carbo­hydrazide []

Compound Description: This compound consists of a 1,3-benzodioxole ring connected to a furan-2-carbohydrazide moiety through a methylene linker []. The benzodioxole and furan rings are not coplanar, with a dihedral angle of 18.7° between them [].

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones []

Compound Description: This series of compounds, including derivatives with aryl groups such as 4-methylphenyl, 4-methoxyphenyl, and 4-trifluoromethylphenyl, exhibit polarized molecular-electronic structures and form various supramolecular arrangements due to intermolecular interactions, primarily hydrogen bonding [].

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate []

Compound Description: This compound features a benzimidazole core substituted with a 1,3-benzodioxole and an imidazole-containing propyl group []. The benzimidazole ring system is essentially planar, while the dioxolane ring adopts an envelope conformation [].

Hexahydrofuro[2,3-b]furan-3-yl-n-{3-[(1,3-benzodioxol-5- yl- sulfonyl)(isobu tyl)amino]-1-benzyl-2-hydroxypropyl}carbamate []

Compound Description: This compound represents a class of bis-tetrahydrofuranbenzodioxolyl sulfonamide derivatives exhibiting potent inhibitory activity against retroviral proteases, including those resistant to multiple drugs [].

N,N-bis(1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine (NDT 9513727) []

Compound Description: NDT 9513727 is a novel, orally bioavailable, and highly selective inverse agonist of the human C5a receptor []. Its potent inhibitory effects on C5a-stimulated responses, including chemotaxis and degranulation, suggest its potential as a therapeutic agent for inflammatory diseases [].

N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides []

Compound Description: This series of compounds is inspired by the natural product piperine, with the aim of developing more potent antimicrobial agents []. These compounds exhibit promising activity against various bacterial and fungal strains [].

1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone []

Compound Description: This compound features a 1,3-benzodioxole ring system connected to a thiosemicarbazone moiety. The benzodioxole and thiosemicarbazone units are nearly planar and form inversion dimers in the crystal structure through N—H⋯S hydrogen bonds [].

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

Compound Description: This compound is characterized by a tetrahydropyrimidine ring substituted with a 1,3-benzodioxole group, a sulfanylidene moiety, and an ethyl carboxylate group []. The benzodioxole and ester groups are oriented nearly perpendicular to the tetrahydropyrimidine ring [].

N, N '-Bis[1,3-benzodioxol-5-ylmethylene]butane-1,4-diamine [, ]

Compound Description: This compound features two 1,3-benzodioxole units connected by a butane-1,4-diamine linker, forming a symmetrical Schiff base ligand. It has been used to synthesize transition metal complexes, particularly with Cr(III), Mn(II), and Fe(III), which have been investigated for their thermal decomposition properties []. These complexes have also shown potential antifungal activity against Phytophthora capsici [].

N-[(E)-(1,3-Benzodioxol-5-yl)methylidene]-4-chloroaniline []

Compound Description: This compound consists of a 1,3-benzodioxole ring connected to a 4-chloroaniline moiety via a methylidene bridge []. The benzodioxole ring is almost planar, while the aromatic rings are twisted relative to each other [].

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine []

Compound Description: This compound, incorporating an oxime functionality and an imidazole ring, is considered a potential precursor for developing new antifungal agents []. Its structure features a 1,3-benzodioxole ring linked to an imidazole-containing propylidene chain, with a hydroxylamine group attached to the imine carbon [].

Relevance: Similar to compound [], this compound shares the 1,3-benzodioxole group with N-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide. The presence of an oxime group and an imidazole ring in this compound, as opposed to the cyclobutanecarboxamide in the target compound, suggests a distinct pharmacophore for antifungal activity.

3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones []

Compound Description: These two isomeric compounds feature a 1,3-benzodioxole ring system connected to a thiazolidin-4-one ring through a methylene bridge. The difference between the isomers lies in the position of the nitro group on the phenyl ring, being either meta or para []. They have been investigated for their crystal structures and intermolecular interactions [].

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine []

Compound Description: This compound comprises a pyrazole ring substituted with a 1,3-benzodioxole group and a 4-methylphenyl group []. The dioxole ring adopts an envelope conformation, and the molecule exists as two independent molecules with different orientations of the amine and dioxole substituents in the crystal structure [].

(–)-(R,E)-3-(1,3-benzodioxol-5-yl)-5-[(4S,5R)-5-hydroxymethyl-2,2-dimethyl-1,3-dioxolan-4-yl]-N,N-dimethylpent-4-enamide []

Compound Description: This compound features a 1,3-benzodioxole ring system linked to a dioxolane ring through a pentenamide chain []. The dioxolane and benzodioxole rings adopt envelope conformations, while the amide and benzene rings are nearly planar [].

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone []

Compound Description: This compound features a pyrazoline ring substituted with a 1,3-benzodioxole group, a 4-methylphenyl group, and an ethanone moiety []. The pyrazoline ring is nearly planar, and the crystal structure is stabilized by C—H⋯O, C—H⋯N, and weak C—H⋯π interactions [].

Relevance: Similar to compound [], this compound shares the 1,3-benzodioxole moiety with N-(1,3-Benzodioxol-5-yl)cyclobutanecarboxamide. The presence of a pyrazoline ring and an ethanone group in this compound, in contrast to the cyclobutanecarboxamide in the target compound, suggests potential for exploring different pharmacological activities.

2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole []

Compound Description: This compound features a benzimidazole ring system directly linked to a 1,3-benzodioxole moiety. The benzodioxole ring exhibits an envelope conformation in its crystal structure [].

N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives []

Compound Description: This series of compounds, derived from 1,3-benzodioxol-5-amine, features a sulfonamide group linked to various alkyl/aralkyl and aryl substituents []. These compounds were synthesized and evaluated for their antibacterial activity, showing moderate inhibitory effects compared to ciprofloxacin [].

Properties

Product Name

N-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)cyclobutanecarboxamide

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c14-12(8-2-1-3-8)13-9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,1-3,7H2,(H,13,14)

InChI Key

OBHXYRHYWRGUJN-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.